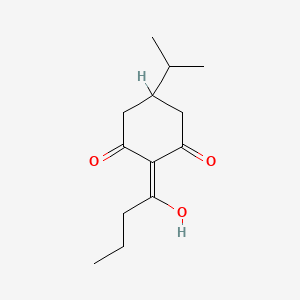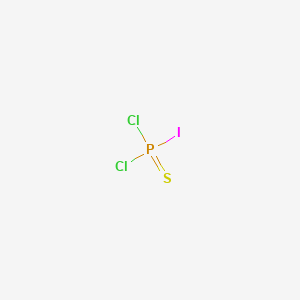
Phosphorothioic dichloride iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic dichloride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, and iodine atoms It is a member of the larger family of organophosphorus compounds, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorothioic dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with sulfur and iodine in a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of thiophosphoryl chloride with iodine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic dichloride iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Products may include phosphorothioic acid derivatives.
Reduction: Products may include phosphorothioic hydrides.
Substitution: Products may include mixed halide compounds.
Scientific Research Applications
Phosphorothioic dichloride iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorothioic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Phosphorothioic dichloride iodide can be compared with other similar compounds, such as:
Phosphorothioic triiodide: Similar in structure but contains three iodine atoms instead of two chlorine and one iodine.
Thiophosphoryl chloride: Contains sulfur and chlorine but lacks iodine.
Phosphorothioic chloride difluoride: Contains sulfur, chlorine, and fluorine instead of iodine.
Uniqueness: this compound is unique due to its combination of chlorine and iodine atoms, which imparts distinct reactivity and properties compared to other phosphorothioic compounds. This uniqueness makes it valuable for specific applications where its particular chemical behavior is advantageous.
Properties
CAS No. |
63972-02-1 |
|---|---|
Molecular Formula |
Cl2IPS |
Molecular Weight |
260.85 g/mol |
IUPAC Name |
dichloro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2IPS/c1-4(2,3)5 |
InChI Key |
OYIIQNCBYTWKLR-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(Cl)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


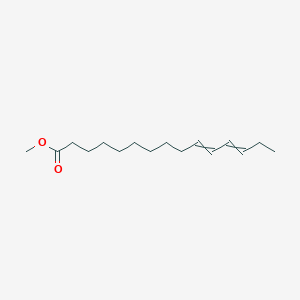
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
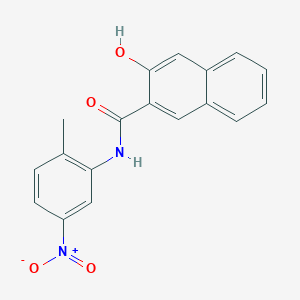
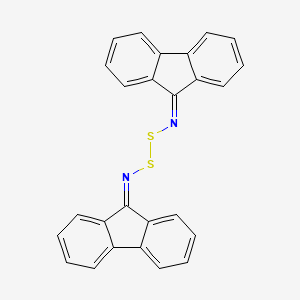



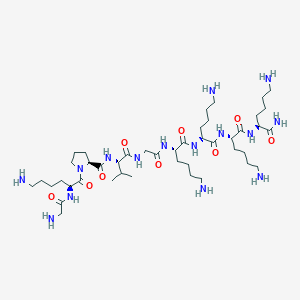

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
